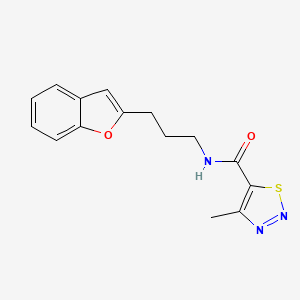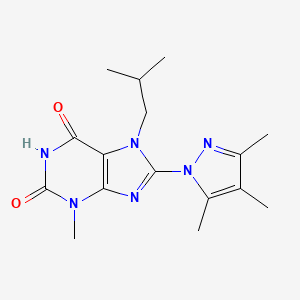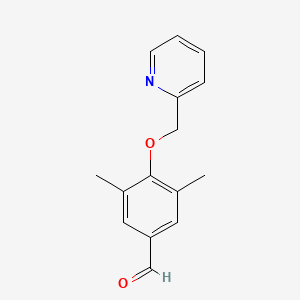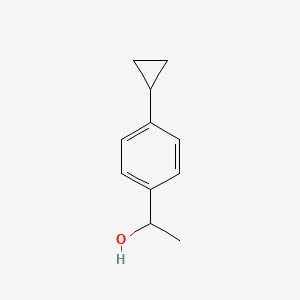
N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a benzofuran, a thiadiazole, and a carboxamide .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzofuran and thiadiazole rings contribute to the rigidity of the molecule, while the carboxamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the carboxamide could undergo hydrolysis, and the benzofuran ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of a carboxamide could increase its polarity and potentially its solubility in water .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide:
Anticancer Activity
N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: has shown promising results in anticancer research. The compound’s structure, which includes a benzofuran moiety, is known for its antiproliferative properties. Studies have demonstrated its effectiveness against various cancer cell lines, including leukemia, lung cancer, and breast cancer . The compound’s ability to induce apoptosis and inhibit cell proliferation makes it a potential candidate for developing new anticancer therapies.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Research has highlighted its effectiveness against a range of bacterial and fungal pathogens. The presence of the thiadiazole ring enhances its ability to disrupt microbial cell walls and inhibit enzyme activity, making it a potent antimicrobial agent . This property is particularly valuable in developing new antibiotics and antifungal medications.
Anti-inflammatory Effects
The anti-inflammatory potential of N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been explored in various studies. The compound’s ability to inhibit pro-inflammatory cytokines and reduce oxidative stress contributes to its anti-inflammatory effects. This makes it a promising candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antioxidant Activity
The benzofuran moiety in this compound is known for its antioxidant properties. Research has shown that N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can scavenge free radicals and protect cells from oxidative damage . This antioxidant activity is beneficial in preventing diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Antiviral Applications
Studies have indicated that this compound possesses antiviral properties. Its ability to inhibit viral replication and disrupt viral protein synthesis makes it a potential candidate for developing antiviral drugs . This is particularly relevant in the context of emerging viral infections and the need for new antiviral therapies.
Neuroprotective Effects
The neuroprotective potential of N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been investigated in various models of neurodegenerative diseases. The compound’s ability to reduce neuronal cell death and mitigate oxidative stress contributes to its neuroprotective effects . This makes it a promising candidate for treating conditions such as Alzheimer’s disease and Parkinson’s disease.
Cardioprotective Properties
Research has shown that this compound can have cardioprotective effects. Its ability to reduce oxidative stress and inflammation in cardiac tissues helps protect against cardiovascular diseases . This property is valuable in developing new treatments for heart disease and related conditions.
Potential as a Drug Lead Compound
Given its diverse biological activities, N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is considered a valuable lead compound in drug discovery. Its unique structure and multifaceted pharmacological properties make it an excellent starting point for developing new therapeutic agents .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-14(21-18-17-10)15(19)16-8-4-6-12-9-11-5-2-3-7-13(11)20-12/h2-3,5,7,9H,4,6,8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQSBDUULMMYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2548812.png)

![4-isobutyl-N-isopropyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2548816.png)
![6-Isopropyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2548817.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548822.png)


![(5-Fluoropyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2548826.png)

![N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide](/img/structure/B2548830.png)

![N-(benzo[d]thiazol-5-yl)-2-phenylacetamide](/img/structure/B2548832.png)
